Tert-butyl 3-methyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl 3-methyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves several steps. One common method includes the reaction of 3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Tert-butyl 3-methyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-methyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in biochemical pathways and cellular processes, ultimately resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
Tert-butyl 3-methyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate: This compound has a similar structure but lacks the methyl group at the 3-position.
3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid: This compound is the parent acid form and does not have the tert-butyl ester group.
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate: This compound has the carboxylate group at the 3-position instead of the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
tert-butyl 3-methyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-5-9(13)7-12(4)6-8/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKDDWMSTLLWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CN(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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